Sodium tert-butoxide
Overview
Description
Sodium tert-butoxide (NaOtBu) is a chemical compound with the formula (CH3)3CONa . It is a strong, non-nucleophilic base, which means it does not readily donate its electrons to other substances. It is flammable and sensitive to moisture .
Synthesis Analysis
Sodium tert-butoxide can be synthesized via the condensation of furfural with nitromethane using sodium tert-butoxide as a catalyst . Another method involves treating tert-butyl alcohol with sodium hydride .Molecular Structure Analysis
The molecular formula of Sodium tert-butoxide is C4H9NaO . It forms clusters in the solid state, both hexamers and nonamers .Chemical Reactions Analysis
Sodium tert-butoxide immediately reacts with water to form sodium hydroxide . It is used to prepare tert-butoxide complexes. For example, hexa(tert-butoxy)ditungsten(III) is obtained by the salt metathesis reaction from a ditungsten heptachloride .Physical And Chemical Properties Analysis
Sodium tert-butoxide is a strong, non-nucleophilic base. It is flammable and moisture sensitive .Scientific Research Applications
Atomic Layer Deposition of Sodium and Potassium Oxides : Sodium tert-butoxide has been used in the atomic layer deposition of thin films containing alkaline elements. This process is significant in creating sodium and potassium oxides for technological applications (Østreng et al., 2014).
Synthesis of Acrylates from Olefins and CO2 : It's been discovered as an effective base in the catalytic carboxylation of ethylene with CO2, offering an industrially viable method to produce sodium acrylate (Manzini et al., 2017).
Transamidation of N,N-Dimethyl Amides with Primary Amines : Sodium tert-butoxide facilitates the transamidation of various N,N-dimethyl amides with primary amines under solvent-free conditions. This method is noted for its practicality and efficiency (Cheng et al., 2020).
Vibrational Spectra Analysis : It has been used in the study of the vibrational spectra of sodium and potassium tert-butoxides, contributing to our understanding of their molecular structures in different states (Schmidt et al., 1971).
Oppenauer-Type Oxidation of Alcohols : Sodium tert-butoxide has been employed in the dehydrogenative oxidation of secondary alcohols to form ketones. This method is noted for its selectivity and mild conditions (Ballester et al., 2014).
- the preparation of trisamidomolybdenum(VI) propylidyne complex, a highly active catalyst precursor for alkyne metathesis, illustrating its role in complex chemical syntheses (Zhang et al., 2007).
Encapsulation of Small Anions : A method involving sodium tert-butoxide with trimethylsilyl compounds has been developed for the encapsulation of small anions, showcasing its use in creating mixed aggregates (Cebi et al., 2022).
Palladium-Catalyzed α-Arylation : Sodium tert-butoxide is essential in the palladium-catalyzed α-arylation of 3-aryl-1-indanones, which is crucial for the asymmetric synthesis of certain compounds (Lee et al., 2011).
Asymmetric Hydrosilylation of Ketones : In the field of asymmetric synthesis, sodium tert-butoxide has been used with copper catalysts for the enantioselective reduction of ketones, contributing to the synthesis of drugs like orphenadrine and neobenodine (Sui et al., 2012).
Photoelectron Spectroscopy Studies : It has been studied through photoelectron spectroscopy, providing insights into the electronic structures of tert-butoxides of various metals (Braun et al., 1989).
Safety And Hazards
Future Directions
Sodium tert-butoxide has been used in various applications such as the synthesis of biaryls by C-H bond arylation of aromatic compounds with haloarenes . It has also been used as a promoter for the synthesis of functionalized primary amines . Future research may focus on finding more applications for this compound in organic synthesis .
properties
IUPAC Name |
sodium;2-methylpropan-2-olate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9O.Na/c1-4(2,3)5;/h1-3H3;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFRIHAYPQRLWNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NaO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7073935 | |
Record name | 2-Propanol, 2-methyl-, sodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7073935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Liquid | |
Record name | 2-Propanol, 2-methyl-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Sodium tert-butoxide | |
CAS RN |
865-48-5 | |
Record name | 2-Propanol, 2-methyl-, sodium salt (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000865485 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propanol, 2-methyl-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Propanol, 2-methyl-, sodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7073935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium 2-methylpropan-2-olate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.584 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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